Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine
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Overview
Description
Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of two 4-fluorophenyl groups and a piperazine ring connected by a propyl chain. Its molecular structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
Bis-(4-fluorophenyl)methanol: A related compound with similar structural features but different functional groups.
Bis-(4-fluorophenyl) disulfide: Another compound with two 4-fluorophenyl groups but connected by a disulfide bond.
Flunarizine: A compound with a similar piperazine ring but different substituents, used as a calcium channel blocker.
Uniqueness
Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine is unique due to its specific combination of fluorophenyl groups and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
212832-16-1 |
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Molecular Formula |
C19H23F2N3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-fluoro-N-(4-fluorophenyl)-N-(3-piperazin-1-ylpropyl)aniline |
InChI |
InChI=1S/C19H23F2N3/c20-16-2-6-18(7-3-16)24(19-8-4-17(21)5-9-19)13-1-12-23-14-10-22-11-15-23/h2-9,22H,1,10-15H2 |
InChI Key |
LRJWNYKCDTWXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCN(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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